2-[(3S)-1-methylpiperidin-3-yl]ethanol
Description
2-[(3S)-1-Methylpiperidin-3-yl]ethanol is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 1-position and an ethanol moiety at the 3-position in the (S)-configuration. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the development of kinase inhibitors and antidepressants. Its synthesis typically involves alkylation or substitution reactions, as evidenced by derivatives like 22a-c in studies targeting PKCθ inhibitors . The stereochemistry and substitution patterns influence its physicochemical properties, such as solubility and metabolic stability, which are critical for drug design.
Properties
CAS No. |
1620510-56-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(3S)-1-methylpiperidin-3-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
PLZATTBQOOIXMS-QMMMGPOBSA-N |
Isomeric SMILES |
CN1CCC[C@H](C1)CCO |
Canonical SMILES |
CN1CCCC(C1)CCO |
Origin of Product |
United States |
Preparation Methods
Reaction of (3S)-1-methylpiperidine with Ethylene Oxide
A widely reported method involves the nucleophilic attack of the secondary amine nitrogen in (3S)-1-methylpiperidine on ethylene oxide, resulting in ring-opening and formation of the ethanol side chain. This reaction is typically catalyzed by a strong base to facilitate ring-opening and is conducted under controlled temperature to maintain stereochemical integrity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | (3S)-1-methylpiperidine, ethylene oxide | Ethylene oxide is reactive and toxic |
| Catalyst/Base | Strong base (e.g., NaOH, KOH) | Facilitates ring-opening |
| Solvent | Aprotic solvents (e.g., THF, DMSO) | Enhances nucleophilicity |
| Temperature | 0–50 °C | Controlled to avoid side reactions |
| Reaction Time | Several hours | Monitored to optimize yield |
| Stereochemistry | Retained at (3S) position | Critical for biological activity |
This method yields 2-[(3S)-1-methylpiperidin-3-yl]ethanol with high regioselectivity and stereoselectivity, suitable for both lab-scale and industrial synthesis.
Cyclization Strategies from Functionalized Precursors
Alternative synthetic routes involve multi-step sequences where the piperidine ring is constructed or functionalized with the desired substituents. For example, organometallic-mediated cyclizations and palladium-catalyzed allylic amination have been reported for related piperidine derivatives, which can be adapted for the (3S)-1-methylpiperidin-3-yl ethanol framework.
- Radical 5-exo cyclization of aziridines : Starting from amino alcohols, aziridines are formed and then undergo radical cyclization to yield substituted piperidines with high stereocontrol.
- Palladium-catalyzed allylic amination and Michael addition : These methods allow for the introduction of side chains and ring closure to form substituted piperidines with defined stereochemistry.
While these methods are more complex, they offer routes to enantiomerically enriched products and structural analogs.
In industrial settings, the preparation of this compound often employs continuous flow reactors to improve safety, efficiency, and scalability, especially when handling reactive intermediates like ethylene oxide. Key factors include:
- Catalyst optimization : Use of strong bases or heterogeneous catalysts to increase reaction rates.
- Temperature and pressure control : To maintain stereochemical purity and minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance nucleophilicity and reaction kinetics.
- Inert atmosphere : To prevent moisture or oxygen interference.
Post-synthesis, the compound can undergo further transformations such as oxidation, reduction, or substitution on the ethanol or piperidine ring to generate derivatives for pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Conversion of ethanol to aldehyde or acid |
| Reduction | NaBH4, LiAlH4 | Reduction of carbonyl groups or ring saturation |
| Substitution | Halogens, alkylating agents | Functionalization of piperidine ring |
These reactions require careful control to preserve the stereochemistry at the 3-position and avoid ring degradation.
| Method | Key Reactants/Conditions | Advantages | Limitations |
|---|---|---|---|
| Ethylene oxide ring-opening | (3S)-1-methylpiperidine, ethylene oxide, strong base | Simple, high yield, stereoselective | Requires handling of toxic ethylene oxide |
| Radical 5-exo cyclization | Aziridines, tri-n-butyltin hydride, AIBN | High stereocontrol, versatile | Multi-step, requires radical initiators |
| Pd-catalyzed allylic amination | Palladium catalyst, allylic substrates | Enantiomeric purity, functional group tolerance | Complex catalyst system, cost |
| Continuous flow industrial process | Automated reactors, catalyst optimization | Scalable, reproducible, efficient | Requires specialized equipment |
The preparation of this compound is predominantly achieved through nucleophilic ring-opening of ethylene oxide by (3S)-1-methylpiperidine under basic catalysis, offering a straightforward and stereoselective route. Alternative synthetic strategies involving cyclization and palladium-catalyzed reactions provide routes to enantiomerically enriched analogs and derivatives. Industrial production benefits from continuous flow technology and optimized reaction parameters to ensure high purity and yield. Further functionalization of the compound expands its utility in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1-methylpiperidin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[(3S)-1-methylpiperidin-3-yl]ethanone .
Scientific Research Applications
2-[(3S)-1-methylpiperidin-3-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3S)-1-methylpiperidin-3-yl]ethanol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between 2-[(3S)-1-methylpiperidin-3-yl]ethanol and related compounds:
*Calculated based on molecular formula C8H17NO.
Key Observations :
- Piperidine vs. Pyridine : The saturated piperidine ring in the target compound enhances conformational flexibility compared to aromatic pyridine derivatives . This flexibility may improve binding to biological targets like enzymes or receptors.
Key Observations :
- The target compound’s derivatives (e.g., 22a) are synthesized with moderate-to-high yields (59–74%) via nucleophilic substitution, underscoring the efficiency of introducing the (3S)-1-methylpiperidin-3-yl group .
- Paroxol’s synthesis likely requires additional steps for fluorophenyl incorporation, which may reduce overall yield .
Key Observations :
- The ethanol group in the target compound improves aqueous solubility compared to Paroxol’s fluorophenyl group, which favors blood-brain barrier penetration .
- Chlorine and methoxy substituents in pyridine derivatives increase LogP, making them suitable for non-polar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
